Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate
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Overview
Description
Bicyclo[221]hept-2-en-2-yl trifluoromethanesulfonate is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate typically involves the reaction of Bicyclo[2.2.1]hept-2-ene with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs. Industrial production would also focus on ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, addition products, and polymers. The exact nature of the products depends on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The compound is used in the preparation of polymers with unique properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bicyclic structure also allows for unique reactivity patterns, particularly in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the trifluoromethanesulfonate group.
Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: Another bicyclic compound with a different functional group.
Norbornene: A related bicyclic compound used in similar applications.
Uniqueness
Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-2-enyl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3S/c9-8(10,11)15(12,13)14-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCYYMXOGPJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40838329 |
Source
|
Record name | Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82361-91-9 |
Source
|
Record name | Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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